Piperazinedione-carbonyl D-Phenylglycyl-glycine

Description

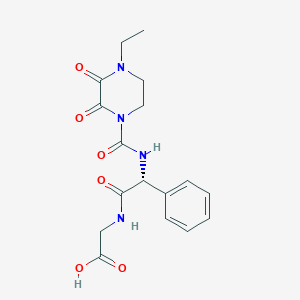

Piperazinedione-carbonyl D-Phenylglycyl-glycine is a synthetic organic compound characterized by a piperazinedione core conjugated with D-phenylglycyl-glycine residues. The compound is structurally related to semi-synthetic antibiotics, particularly piperacillin derivatives, and is implicated in pharmaceutical impurity profiling due to its role in degradation pathways of beta-lactam antibiotics .

Properties

Molecular Formula |

C17H20N4O6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]acetic acid |

InChI |

InChI=1S/C17H20N4O6/c1-2-20-8-9-21(16(26)15(20)25)17(27)19-13(11-6-4-3-5-7-11)14(24)18-10-12(22)23/h3-7,13H,2,8-10H2,1H3,(H,18,24)(H,19,27)(H,22,23)/t13-/m1/s1 |

InChI Key |

ZMYFGCMGEPNTDP-CYBMUJFWSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)NCC(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diketopiperazine (DKP) Core

The key heterocyclic scaffold, diketopiperazine, is typically synthesized via cyclization of dipeptides or amino acid derivatives.

Method: Cyclization of N-protected dipeptides

- Starting materials: N-protected amino acids (e.g., N-Boc or N-PMB protected amino acids)

- Procedure:

- Activation of the carboxyl group (e.g., using carbodiimides like EDC or DCC)

- Intramolecular cyclization under dilute conditions to favor DKP formation

- Purification via chromatography

Research findings:

Ramakrishna et al. (2025) demonstrated a facile route to mono-Boc-protected DKPs from N-PMB amino acids, involving peptide coupling followed by cyclization and Boc-protection, yielding high stereoselectivity and broad substrate scope.

Incorporation of the Phenylglycyl Group

The D-phenylglycyl moiety can be introduced via peptide coupling using activated D-phenylglycine derivatives.

Method: Peptide coupling with activated D-phenylglycine

- Materials: D-phenylglycine methyl ester or acid derivatives

- Procedure:

- Activation of D-phenylglycine (e.g., with HATU, HOBt, or carbodiimides)

- Coupling with the DKP core bearing free amino groups

- Conditions: Mild base (e.g., DIPEA) in anhydrous solvents (DMF, DMSO)

Research findings:

Gallagher et al. (2023) reported direct transformation of diketopiperazines into pyrazinones via phosphorylation, indicating that such activation strategies are effective for heterocyclic modifications.

Formation of the Carbonyl Linkage

The key linkage between the piperazinedione core and the D-phenylglycyl-glycine segment involves forming a carbonyl bond, often achieved through acylation or amide bond formation.

Method: Activation of carboxylic acid derivatives

- Materials: Activated esters or acid chlorides

- Procedure:

- Use of oxalyl chloride or thionyl chloride to generate acyl chlorides

- Coupling with amino groups on the DKP or peptide backbone

- Use of bases like triethylamine to neutralize HCl

Research findings:

The synthesis of peptide-like compounds often employs such activation methods, as detailed in peptide synthesis protocols.

Ring Closure and Final Functionalization

The final step involves cyclization to form the piperazinedione ring, often facilitated by dehydration or intramolecular nucleophilic attack.

Method: Cyclization via dehydration

- Conditions: Heating under reflux with dehydrating agents (e.g., polyphosphoric acid or phosphoryl chloride)

- Outcome: Formation of the six-membered piperazinedione ring with high efficiency

Research findings:

Gallagher et al. demonstrated direct dehydration of diketopiperazine derivatives with phosphoryl chloride to yield pyrazinones, a process adaptable for constructing the core heterocycle in the target compound.

Data Table Summarizing Preparation Methods

Research Findings and Supporting Evidence

- Gallagher et al. (2023) highlighted the utility of phosphoryl chloride-mediated dehydration for heterocycle formation, applicable in constructing the piperazinedione core.

- Ramakrishna et al. (2025) demonstrated a versatile protocol for mono-Boc-protected DKPs, emphasizing peptide coupling and cyclization steps that are adaptable for complex derivatives like Piperazinedione-carbonyl D-Phenylglycyl-glycine.

- The use of peptide coupling reagents such as HATU and carbodiimides, combined with activation strategies, ensures high yields and stereochemical integrity during synthesis.

Chemical Reactions Analysis

Decomposition Pathways

Heating Piperazinedione-carbonyl D-Phenylglycyl-glycine results in:

-

Cyclization : The anhydrous compound undergoes endothermic cyclization to form DKPs, releasing water .

-

Sublimation/Evaporation : Cyclic products sublime above 200°C, often accompanied by side reactions (e.g., racemization) .

Factors Influencing Stability

-

Hydration : Higher hydration lowers decomposition temperatures .

-

Hydrogen bonding : Increased H-bond network correlates with higher thermal stability .

-

Steric effects : Smaller side groups enhance stability (e.g., glycine vs. phenylalanine) .

Reactivity in Pharmaceutical Contexts

As a piperacillin impurity, this compound arises from:

-

Degradation of β-lactam antibiotics : Hydrolysis of the β-lactam ring in piperacillin followed by cyclization .

-

Solid-state synthesis : Solvent-free thermal cyclization of dipeptide intermediates in drug formulations .

Key Observations

-

Stereospecificity : Cyclization preserves chirality under mild conditions but risks racemization at high temperatures (>150°C) .

-

Green chemistry potential : Solid-state synthesis avoids solvents and reduces waste .

Comparative Reaction Data

The table below summarizes thermal behavior across related dipeptides :

| Dipeptide | Dehydration Temp (°C) | Cyclization Temp (°C) | Sublimation Temp (°C) |

|---|---|---|---|

| D-Phenylglycyl-glycine | 80–100 | 145–160 | 220–240 |

| Glycyl-glycine | 70–90 | 130–145 | 200–220 |

| Phe-Phe⸱H₂O | 85–105 | 150–170 | 230–250 |

Mechanistic Insights

-

Cyclization mechanism : Intramolecular nucleophilic attack by the N-terminal amine on the carbonyl carbon, forming the DKP ring .

-

Acid/Base catalysis : Basic conditions (e.g., KOtBu) accelerate cyclization but may cause racemization; neutral conditions favor stereopurity .

This compound exemplifies the interplay between molecular structure, solid-state chemistry, and pharmaceutical degradation. Its synthesis and stability are critical for optimizing antibiotic formulations and developing green synthetic methods. Further studies on its bioactivity and crystallization dynamics could enhance pharmaceutical quality control.

Scientific Research Applications

Piperazinedione-carbonyl D-Phenylglycyl-glycine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard for analytical methods and as a reagent in organic synthesis.

Biology: Employed in studies of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of pharmaceuticals and as a quality control standard.

Mechanism of Action

The mechanism of action of Piperazinedione-carbonyl D-Phenylglycyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt

Key Similarities :

- Both compounds share a piperazinedione backbone and D-phenylglycyl moiety, suggesting analogous synthetic routes or degradation pathways.

- Application Context : Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt is identified as an impurity in piperacillin, a broad-spectrum antibiotic, highlighting its relevance in pharmaceutical quality control .

Key Differences :

- Molecular Weight: The ampicillin variant has a molecular weight of 189.26 g/mol (C₉H₁₉NO₃), significantly smaller than the target compound (376.37 g/mol), likely due to the absence of extended peptide chains or substituents .

- Function : While the target compound’s primary role remains understudied, the ampicillin derivative is explicitly linked to antibiotic stability and impurity analysis .

Table 1: Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Piperazinedione-carbonyl D-Phenylglycyl-glycine | Not Provided | Not Provided | 376.37 | Linked to antibiotic impurities |

| Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt | 102520-97-8 | C₉H₁₉NO₃ | 189.26 | Piperacillin impurity |

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Key Similarities :

Key Differences :

- Functional Groups: The fluorenylmethoxycarbonyl (Fmoc) group in the latter compound introduces strong UV absorption properties, making it useful in solid-phase peptide synthesis (SPPS).

- Applications : The Fmoc derivative is widely used in proteomics research, whereas the target compound’s applications are more niche, focusing on antibiotic-related chemical analysis .

2-Aminobenzamides

Key Similarities :

Key Differences :

- Core Structure: 2-Aminobenzamides feature a benzamide backbone, distinct from the piperazinedione core of the target compound.

- Research Focus: 2-Aminobenzamides are explored for glycosylation engineering and glycan analysis (e.g., via GlycoBase and autoGU tools), whereas the target compound is studied in antibiotic stability .

Research Findings and Data Gaps

- Antibiotic Impurity Profiling : this compound’s structural resemblance to piperacillin derivatives positions it as a critical marker for degradation studies. However, pharmacological data (e.g., MIC values, toxicity) remain unreported .

- Analytical Challenges: Discrepancies in molecular formulas (e.g., C₉H₁₉NO₃ vs.

Biological Activity

Piperazinedione-carbonyl D-Phenylglycyl-glycine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, synthesis, and relevant research findings.

- Molecular Formula : C17H20N4O6

- Molecular Weight : 372.37 g/mol

- Structure : The compound features a piperazinedione core, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Diketopiperazines : The initial step often includes the formation of diketopiperazines through cyclization reactions involving amino acids.

- Acylation Reactions : The introduction of acyl groups, such as those derived from phenylglycine, enhances the compound's biological properties.

- Purification : Techniques such as chromatography are used to isolate the desired compound from reaction mixtures.

Antimicrobial Properties

Research has indicated that Piperazinedione derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Several studies have shown that compounds related to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and protein function.

Cytotoxicity

Cytotoxic evaluations have revealed that Piperazinedione derivatives can induce apoptosis in cancer cell lines:

- Case Studies : In studies involving B16 melanoma cells, certain analogs demonstrated submicromolar cytotoxicity, indicating their potential as anti-cancer agents .

- Molecular Mechanisms : The cytotoxic effects are often linked to the disruption of tubulin polymerization, which is crucial for cell division .

Enantiomeric Studies

The stereochemistry of this compound plays a critical role in its biological activity:

- Enantiomeric Purity : Research has shown that enantiomerically pure forms exhibit different levels of activity compared to racemic mixtures. For example, specific configurations have been correlated with enhanced anti-tubulin activity .

Safety and Toxicology

The safety profile of Piperazinedione derivatives has been assessed through various toxicity studies:

- Toxicity Assessments : Preliminary studies suggest that while some derivatives show promising biological activity, they may also exhibit toxicity at higher concentrations. Safety evaluations are essential for potential therapeutic applications .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O6 |

| Molecular Weight | 372.37 g/mol |

| Antimicrobial Activity | Effective against various bacteria |

| Cytotoxicity | Submicromolar range in B16 melanoma cells |

| Enantiomeric Configuration | Influences biological activity |

Q & A

Basic Research Questions

Q. What are the key structural features of Piperazinedione-carbonyl D-Phenylglycyl-glycine, and how are they characterized?

- Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the piperazinedione ring, D-phenylglycine residues, and carbonyl linkages. X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy identifies functional groups like amide bonds. Comparative analysis with related β-lactam impurities (e.g., piperacillin derivatives) can validate structural assignments .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

- Methodological Answer : Synthesis typically involves coupling D-phenylglycine and glycine residues via carbodiimide-mediated amidation (e.g., using EDCI/HOBt). The piperazinedione ring is formed through cyclization under acidic or basic conditions. Purification via column chromatography or preparative HPLC is followed by purity assessment using thin-layer chromatography (TLC) and reversed-phase HPLC with UV detection. Quantification requires calibration against certified reference standards .

Q. What are the standard methods for detecting and quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for sensitive detection. Sample preparation involves protein precipitation (e.g., using acetonitrile) or solid-phase extraction (SPE). Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. For non-MS setups, derivatization with ninhydrin or dansyl chloride enables fluorometric/UV detection .

Advanced Research Questions

Q. What experimental approaches elucidate the interaction between this compound and penicillin-binding proteins (PBPs)?

- Methodological Answer : Competitive binding assays using radiolabeled β-lactams (e.g., ³H-benzylpenicillin) measure displacement kinetics. Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real time. Structural insights require co-crystallization with PBPs followed by X-ray diffraction. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis of key PBP residues (e.g., Ser130 in PBP2a) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, bacterial strains). Cross-validate findings using orthogonal assays: MIC determinations (broth microdilution vs. agar dilution) and time-kill kinetics. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor. Independent replication in multiple labs minimizes batch/equipment bias .

Q. What in silico strategies predict the metabolic pathways of this compound?

- Methodological Answer : Use tools like GLORY (Gradient-boosted Logistic Regression for Metabolism Prediction) or SyGMa (Systematic Generation of potential Metabolites) to simulate Phase I/II transformations. Molecular docking with CYP450 isoforms (e.g., CYP3A4) identifies likely oxidation sites. Experimental validation via liver microsome incubations with LC-HRMS analysis confirms predicted metabolites. Pharmacokinetic modeling (e.g., PK-Sim) integrates bioavailability and clearance data .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to minimize variability in stability studies of this compound?

- Methodological Answer : Stability studies must follow ICH Q1A(R2) guidelines, testing under controlled conditions (pH, temperature, humidity). Use forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life. Statistical tools (e.g., ANOVA with Tukey’s post hoc) analyze batch-to-batch variability. Include internal standards (e.g deuterated analogs) to correct for matrix effects .

Q. What strategies optimize the enantiomeric purity of D-Phenylglycyl residues during synthesis?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Asymmetric synthesis using Evans oxazolidinones or enzymatic resolution (lipases/proteases) ensures stereochemical fidelity. Circular dichroism (CD) spectroscopy monitors optical activity. Racemization risks are minimized by avoiding high temperatures or prolonged basic conditions during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.